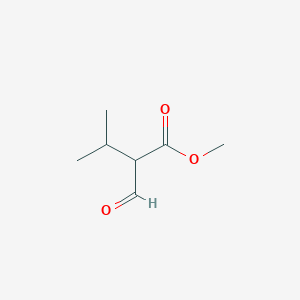

Methyl 2-formyl-3-methylbutanoate

CAS No.:

Cat. No.: VC15751916

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O3 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl 2-formyl-3-methylbutanoate |

| Standard InChI | InChI=1S/C7H12O3/c1-5(2)6(4-8)7(9)10-3/h4-6H,1-3H3 |

| Standard InChI Key | SZCKPZUQOAXPGF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C=O)C(=O)OC |

Introduction

Methyl 2-formyl-3-methylbutanoate is an organic compound classified as an ester, featuring a formyl group and a methyl group attached to a butanoate backbone. Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol . This compound is notable for its unique structure, which contributes to its distinct chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and the fragrance industry.

Synthesis Methods

Methyl 2-formyl-3-methylbutanoate can be synthesized through several methods, often involving the reaction of appropriate precursors in the presence of catalysts. While specific synthesis protocols are not detailed in the available literature, general methods for ester synthesis, such as esterification reactions, can be adapted to produce this compound.

Applications

This compound is utilized in various fields due to its unique chemical properties:

-

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fragrances.

-

Fragrance Industry: The compound's distinct structure contributes to its use in creating unique fragrances, leveraging its reactivity to produce diverse scent profiles.

Research Findings

Research on methyl 2-formyl-3-methylbutanoate is limited, but its applications in organic synthesis and the fragrance industry highlight its potential for further study. The compound's reactivity, particularly with the formyl group, makes it an interesting candidate for exploring novel chemical reactions and pathways.

Comparison with Similar Compounds

Methyl 2-formyl-3-methylbutanoate is distinct from other esters due to its formyl and methyl groups. For comparison, ethyl acetate lacks these groups, while methyl butyrate has a similar backbone but different alkyl groups.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-formyl-3-methylbutanoate | C₇H₁₂O₃ | Formyl and methyl groups |

| Ethyl acetate | C₄H₈O₂ | Simple ester, lacks formyl and methyl groups |

| Methyl butyrate | C₅H₁₀O₂ | Similar backbone, different alkyl groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume